molecular formula C24H21ClN4O2S B12006864 2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 618441-39-7

2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B12006864
CAS No.: 618441-39-7
M. Wt: 465.0 g/mol
InChI Key: VAKZQIOKGHOHNX-UHFFFAOYSA-N
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Description

2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a phenylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the chlorophenyl, phenylamino, and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods often incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are known for their antifungal properties.
  • Other similar compounds include various substituted triazoles and thioethers, which exhibit a range of biological and chemical activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development in various fields.

Properties

CAS No.

618441-39-7

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C24H21ClN4O2S/c1-31-21-13-7-17(8-14-21)22(30)16-32-24-28-27-23(15-26-19-5-3-2-4-6-19)29(24)20-11-9-18(25)10-12-20/h2-14,26H,15-16H2,1H3

InChI Key

VAKZQIOKGHOHNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CNC4=CC=CC=C4

Origin of Product

United States

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